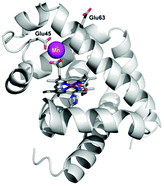Engineered metalloregulation of azide binding affinity and reduction potential of horse heart myoglobin
Dalton Transactions Pub Date: 2012-12-06 DOI: 10.1039/C2DT32558F
Abstract
Metal ion binding to a previously reported variant of horse heart


Recommended Literature
- [1] Procedure-dependent construction of two isomers of trimeric self-assembled boronic esters†
- [2] Effects of flow history on extensional rheological properties of wormlike micelle solution
- [3] Charge-transfer phase transition and zero thermal expansion in caesium manganese hexacyanoferrates†
- [4] N-doped carbon nanotubes encapsulated with FeNi nanoparticles derived from defect-rich, molecule-doped 3D g-C3N4 as an efficient bifunctional electrocatalyst for rechargeable zinc–air batteries†
- [5] Understanding of transition metal (Ru, W) doping into Nb for improved thermodynamic stability and hydrogen permeability: density functional theory calculations
- [6] Silver-mediated annulation between 5-H-1,2,3-thiadiazoles and 1,3-dicarbonyl compounds to construct polysubstituted furans†
- [7] Engineering Er3+-sensitized nanocrystals to enhance NIR II-responsive upconversion luminescence†
- [8] MnO2 modified TiN nanotube arrays on Ti mesh for flexible supercapacitors electrode†
- [9] Interfacial thermal transport and structural preferences in carbon nanotube–polyamide-6,6 nanocomposites: how important are chemical functionalization effects?
- [10] A tripartite carbohydrate-binding module to functionalize cellulose nanocrystals†

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 144409-99-4
-
CAS no.: 170230-88-3









